
1-アミノ-5-ブロモウラシル
説明
1-Amino-5-bromouracil (ABU) is a brominated uracil derivative that has been studied for its pharmacological properties and potential therapeutic applications. It has been identified as a novel compound with unique anxiolytic activity in animal models, suggesting its potential use in the treatment of anxiety disorders .
Synthesis Analysis
While the synthesis details of 1-amino-5-bromouracil are not provided in the given papers, its pharmacological effects and interactions with other compounds have been explored. The compound has been used in studies to investigate its central action, particularly in relation to the benzodiazepine-GABAA receptor complex .
Molecular Structure Analysis
The molecular structure of 1-amino-5-bromouracil allows it to interact with various biological targets. Its structure is similar to that of uracil but with a bromine atom at the 5-position, which may be significant in its pharmacological effects and its ability to undergo photochemical coupling with amino acids .
Chemical Reactions Analysis
1-Amino-5-bromouracil has been shown to undergo photochemical coupling with aromatic amino acids such as tryptophan, tyrosine, and histidine when irradiated with a XeCl excimer laser at 308 nm. This reaction is regiospecific and may mimic photocrosslinking of DNA to associated proteins, which is important for studying nucleic acid-protein interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-5-bromouracil contribute to its biological activity. It does not display an affinity for the benzodiazepine receptor, which differentiates its pharmacological profile from that of diazepam. Furthermore, it has been shown to induce loss of the righting reflex in mice, with an ED50 of 86.4 mg/kg when administered orally . The compound also exhibits protective effects against seizures induced by picrotoxin and has a slight ameliorative effect on TBPS-induced seizures .
科学的研究の応用
ヌクレオシドアナログの合成
1-アミノ-5-ブロモウラシルは、天然に存在するヌクレオシドと構造的に類似した化合物であるヌクレオシドアナログの合成に使用されます。 これらのアナログは、DNAおよびRNA合成プロセスを阻害する能力があるため、抗ウイルス薬および抗がん剤の開発における医薬品化学で使用できます .
マクロ環状リガンドの形成
この化合物は、マクロ環状リガンドの形成における構成要素として機能します。 これらのリガンドは、環状の骨格を持ち、遷移金属と錯体を形成する能力があるため、様々な生物学的試験において重要です。遷移金属は、抗菌活性を示す可能性があります .
変異原性の研究
1-アミノ-5-ブロモウラシルは、DNA合成および変異原性に関する研究に関与しています。 それは、遺伝的変化を調査するために、大腸菌などの生物のDNAに組み込まれます。これは、変異プロセスと遺伝的安定性を理解するために不可欠です .
作用機序
Target of Action
1-Amino-5-bromouracil (ABU) is a base analogue of thymine . Its primary targets are the DNA bases, specifically adenine (A) and guanine (G) . It can substitute a base in the genetic material, leading to transitions and tautomerization .
Mode of Action
ABU interacts with its targets by forming hydrogen bonds . It changes from keto form to either enol form or an ionized form when protonated . ABU forms a hydrogen bond with guanine instead of the complementary base adenine, which results in a base pair transition from T=A to C=G in the subsequent replication cycle .
Biochemical Pathways
The biochemical pathways affected by ABU involve the induction of transition mutations . Evidence is presented for the occurrence of bromouracil-guanine base pairs in product DNA in the G*C + A-T pathway where guanine is present in the DNA template and bromouracil is present as the deoxynucleoside triphosphate substrate .
Pharmacokinetics
It’s known that abu shows unique anxiolytic activity in rats and mice . Its minimum effective dose was 10 mg/kg p.o. in the Geller type conflict test in rats, and it showed anxiolytic activity at a dose of 20 mg/kg i.p. in the Vogel type conflict test in mice .
Result of Action
The result of ABU’s action is the induction of transition mutations . This is due to the formation of bromouracil-guanine base pairs in the DNA, leading to a change in the DNA sequence . This can result in a heritable change in the characteristics of living systems .
Action Environment
The action of ABU can be influenced by environmental factors. For instance, in the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found . When enthalpic and/or solvent contributions were taken into account, the stacking advantage of bru was reversed in the gas phase and mostly nullified in water . This suggests that the environment can significantly influence the action, efficacy, and stability of ABU.
将来の方向性
特性
IUPAC Name |
1-amino-5-bromopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKMXPUMPJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155763 | |
| Record name | 1-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127984-93-4 | |
| Record name | 1-Amino-5-bromouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127984934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-5-BROMOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H98AR3JR9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 1-amino-5-bromouracil exert its anxiolytic effects through the benzodiazepine binding site of the GABAA receptor like diazepam?
A1: While both 1-amino-5-bromouracil and diazepam exhibit anxiolytic effects, their mechanisms of action appear to differ. Research indicates that 1-amino-5-bromouracil does not display a significant affinity for the benzodiazepine receptor, unlike diazepam. [] This suggests that 1-amino-5-bromouracil likely exerts its anxiolytic effects through a distinct mechanism unrelated to direct interaction with the benzodiazepine binding site of the GABAA receptor. Further research is needed to elucidate the precise molecular target and downstream signaling pathways involved in 1-amino-5-bromouracil's anxiolytic action.
Q2: How does the anxiolytic profile of 1-amino-5-bromouracil compare to that of diazepam in animal models?
A2: 1-amino-5-bromouracil demonstrates anxiolytic activity in both rats and mice. In the Geller conflict test in rats, the minimum effective dose was found to be 10 mg/kg administered orally. [] Similarly, in the Vogel conflict test in mice, an anxiolytic effect was observed at a dose of 20 mg/kg administered intraperitoneally. [] While both compounds show efficacy in these models, 1-amino-5-bromouracil exhibited a weaker ability to potentiate drug-induced anesthesia and myorelaxation compared to diazepam. [] This difference in pharmacological profile suggests that 1-amino-5-bromouracil may possess a potentially advantageous side effect profile compared to benzodiazepines like diazepam.
Q3: Do the discriminative stimulus properties of 1-amino-5-bromouracil and diazepam differ?
A3: Yes, research using drug discrimination paradigms in rats suggests that the discriminative stimulus properties of 1-amino-5-bromouracil differ from those of diazepam. [] While both compounds share some overlap in their generalization profiles, there are notable distinctions. For instance, the stimulus cue of 1-amino-5-bromouracil fully generalized to imipramine, while diazepam only showed partial generalization. [] These findings further support the notion that 1-amino-5-bromouracil and diazepam likely engage different neurochemical pathways to produce their behavioral effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



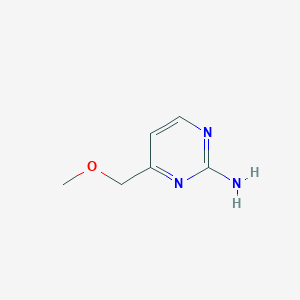

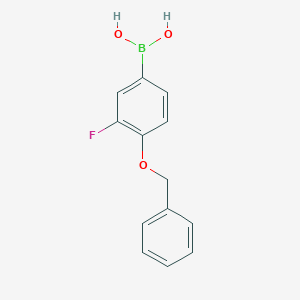

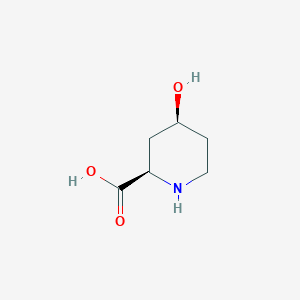
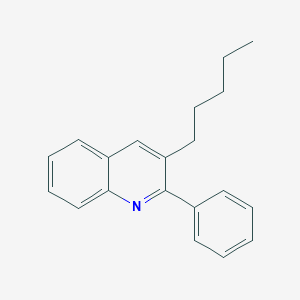
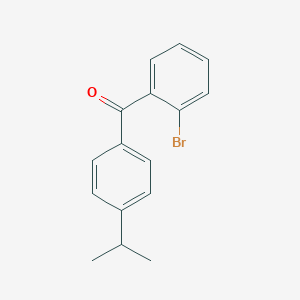
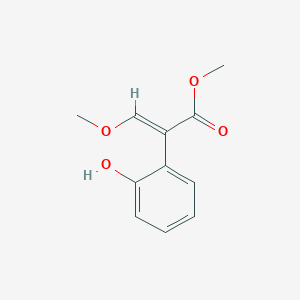

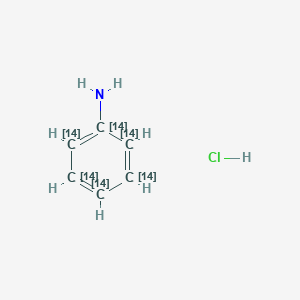
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
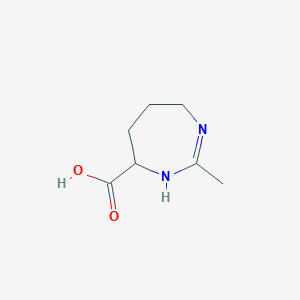
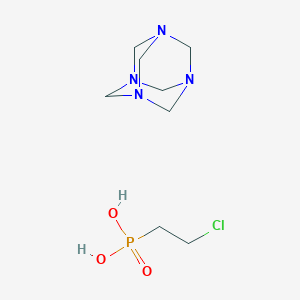
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)